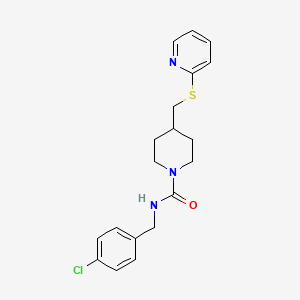

N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3OS/c20-17-6-4-15(5-7-17)13-22-19(24)23-11-8-16(9-12-23)14-25-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUFTRGDPUPOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, a compound featuring a piperidine core and functionalized with a chlorobenzyl and pyridinylthio moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure highlights the presence of the chlorobenzyl group and the pyridin-2-ylthio group, which are crucial for its biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving piperazine derivatives have shown potent antiproliferative activity against colon, prostate, breast, lung, and leukemia tumors. The mechanism of action typically involves:

- Inhibition of microtubule synthesis

- Induction of apoptosis

- Inhibition of angiogenesis

These actions are critical for curtailing tumor growth and metastasis .

Case Studies

-

Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxicity of related piperazine compounds against several cancer cell lines including:

- Liver (HUH7, HEPG2)

- Breast (MCF7)

- Colon (HCT116)

- Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through caspase activation pathways. For example, treatment with certain piperazine derivatives resulted in increased levels of caspase-9, suggesting a robust apoptotic response in treated cells .

Antimicrobial Activity

In addition to anticancer properties, N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide has shown potential antimicrobial activity. Studies have indicated that similar piperidine derivatives can act against various bacterial strains and fungi, although specific data on this compound is limited.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 (Breast) | 10.5 | |

| HUH7 (Liver) | 15.0 | ||

| HCT116 (Colon) | 12.0 | ||

| Antimicrobial | Staphylococcus aureus | 25.0 | |

| Escherichia coli | 30.0 |

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound can be attributed to its structural characteristics:

- Receptor Interaction : The presence of the chlorobenzyl group may enhance binding affinity to specific receptors involved in cancer proliferation.

- Thioether Functionality : The pyridin-2-ylthio moiety may facilitate interactions with biological targets through thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Thiophene vs. Pyridine Derivatives

- N-(4-chlorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1396746-01-2): Replacing the pyridin-2-ylthio group with a thiophene ring reduces nitrogen content but retains sulfur. This substitution decreases molecular weight (334.9 vs.

- ML267 : A piperazine carbothioamide with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, this compound demonstrates potent inhibition of bacterial phosphopantetheinyl transferase. The trifluoromethyl group enhances metabolic stability compared to the simpler chlorobenzyl group in the target compound .

Benzothiazole and Pyrazole Derivatives

- 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1): Incorporation of a sulfonyl group and benzothiazole ring increases molecular weight (450.0) and introduces a rigid aromatic system, which may improve selectivity for enzymes like kinases or proteases .

- N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (Compound 6b): This pyrazole-containing derivative exhibits antitumor and radio-sensitizing activities in breast cancer models. The trifluoromethylphenyl group enhances cellular permeability and resistance to oxidative metabolism, distinguishing it from the target compound’s pyridin-2-ylthio moiety .

Carboxamide vs. Sulfonamide Linkers

- tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate : A sulfonamide-based PROTAC, this compound targets PDEδ to impair lipid metabolism. The sulfonamide group’s strong electron-withdrawing nature contrasts with the carboxamide’s neutral character, affecting protein degradation efficiency .

Key Findings and Implications

- Herbicidal Specificity : The target compound’s activity against rape (vs. barnyard grass) suggests selectivity linked to the pyridin-2-ylthio group, which may interfere with plant-specific metabolic pathways .

- Antitumor vs. Antibacterial Applications: Pyrazole and trifluoromethyl-substituted analogues (e.g., Compound 6b, ML267) demonstrate divergent therapeutic potentials, highlighting the impact of aromatic substituents on target engagement .

- Structural Flexibility : Carboxamide-to-sulfonamide modifications (e.g., PROTACs) enable tailored protein degradation strategies, though solubility and metabolic stability remain trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.